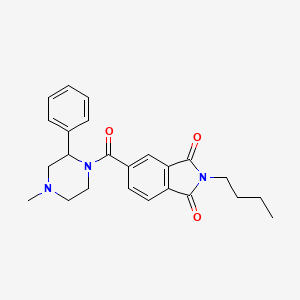
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide, also known as ENPA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. ENPA is a small molecule that has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo.
作用機序
The mechanism of action of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide is not fully understood, but it has been suggested that 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide may act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to inhibit the activity of various enzymes and proteins, including histone deacetylases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of inflammation. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has also been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections. Additionally, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have low toxicity in vitro and in vivo.
実験室実験の利点と制限
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has several advantages for lab experiments, including its small size, low toxicity, and potential therapeutic properties. However, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide also has limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in vivo, and the exploration of its potential as a drug candidate. Additionally, the development of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide derivatives and analogs may lead to the discovery of more potent and selective compounds. Further research is needed to fully understand the mechanism of action of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide and its potential therapeutic applications.
Conclusion
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been synthesized through various methods, and its mechanism of action has been studied in vitro and in vivo. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities, and it has been suggested as a potential treatment for various diseases. Further research is needed to fully understand the potential of 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide as a therapeutic agent.
合成法
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been synthesized through various methods, including a one-pot, three-component reaction and a Suzuki-Miyaura cross-coupling reaction. The one-pot, three-component reaction involves the reaction of 2-aminobenzimidazole, 2-bromoacetophenone, and 2-naphthalenylboronic acid in the presence of a base and a solvent. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-aminobenzimidazole with 2-bromo-N-(1-naphthalen-2-ylethyl)propanamide in the presence of a palladium catalyst, a base, and a solvent.
科学的研究の応用
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer. 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has also been shown to have anti-inflammatory properties, and it has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide has been shown to have anti-microbial properties, and it has been suggested as a potential treatment for bacterial infections.
特性
IUPAC Name |
3-(3-ethyl-2-oxobenzimidazol-1-yl)-N-(1-naphthalen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-26-21-10-6-7-11-22(21)27(24(26)29)15-14-23(28)25-17(2)19-13-12-18-8-4-5-9-20(18)16-19/h4-13,16-17H,3,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFVVMUGBXFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CCC(=O)NC(C)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
![N-[2-[(3-bromophenyl)methyl]pyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7550977.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7550989.png)

![3-[(4-aminoquinazolin-2-yl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7550997.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzamide](/img/structure/B7551009.png)
![4-[4-(4-methylbenzoyl)piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B7551017.png)
![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551029.png)
![N-cyclopropyl-2-[4-[3-(2,4-dioxoquinazolin-1-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7551031.png)
![7-fluoro-2-methyl-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]quinoline-4-carboxamide](/img/structure/B7551033.png)
![N-[2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-2-oxo-1-phenylethyl]benzamide](/img/structure/B7551037.png)
![3-[2-[(3-methoxyphenyl)methyl]pyrrolidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551039.png)
![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)